

Spectroscopic Data of Phenylsulfamide: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Phenylsulfamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Phenylsulfamide** (C₆H₈N₂O₂S), a key chemical intermediate in the synthesis of various pharmaceuticals and other bioactive compounds. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Phenylsulfamide**. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Phenylsulfamide** is characterized by signals corresponding to the protons of the phenyl ring and the amine groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **Phenylsulfamide**



Proton	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
NH ₂	~6.8 - 7.2	Singlet (broad)	-
NH	~9.5 - 10.5	Singlet (broad)	-
Phenyl H (ortho)	~7.2 - 7.4	Doublet or Multiplet	~7-8
Phenyl H (meta)	~7.0 - 7.2	Triplet or Multiplet	~7-8
Phenyl H (para)	~7.1 - 7.3	Triplet or Multiplet	~7-8

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broadness of the NH and NH₂ signals is due to chemical exchange and quadrupole effects of the nitrogen atom.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of **Phenylsulfamide**.

Table 2: 13C NMR Chemical Shifts for Phenylsulfamide

Carbon	Chemical Shift (δ) (ppm)
Phenyl C (ipso)	~138 - 142
Phenyl C (ortho)	~118 - 122
Phenyl C (meta)	~128 - 132
Phenyl C (para)	~123 - 127

Note: The chemical shifts are dependent on the solvent used.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of **Phenylsulfamide** is as follows:

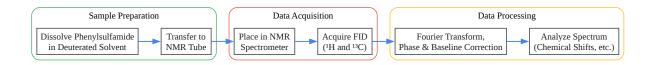
• Sample Preparation: Dissolve approximately 5-10 mg of **Phenylsulfamide** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The final concentration should



be around 10-20 mM.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
 The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Below is a graphical representation of the typical workflow for NMR analysis.



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Figure 1: Experimental workflow for NMR analysis of **Phenylsulfamide**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopic Data



The IR spectrum of **Phenylsulfamide** shows characteristic absorption bands for the N-H and S=O bonds.

Table 3: Characteristic IR Absorption Bands for Phenylsulfamide

Functional Group	Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
N-H (amine)	Asymmetric & Symmetric Stretch	3300 - 3500	Medium-Strong
N-H (amide)	Stretch	3200 - 3400	Medium
C-H (aromatic)	Stretch	3000 - 3100	Medium-Weak
S=O (sulfonyl)	Asymmetric Stretch	1300 - 1350	Strong
S=O (sulfonyl)	Symmetric Stretch	1150 - 1180	Strong
C=C (aromatic)	Stretch	1450 - 1600	Medium
S-N	Stretch	900 - 950	Medium

Experimental Protocol for IR Spectroscopy

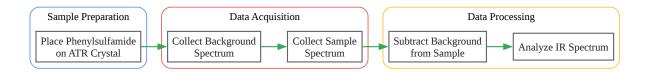
Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a solid sample like **Phenylsulfamide**.

- Sample Preparation: Place a small amount of the solid Phenylsulfamide sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- · Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.



- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

The workflow for ATR-IR analysis is depicted below.



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Figure 2: Experimental workflow for ATR-IR analysis of **Phenylsulfamide**.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometric Data

For **Phenylsulfamide** (Molecular Weight: 172.21 g/mol), the mass spectrum will show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) depending on the ionization technique used.

Table 4: Expected Key m/z Values in the Mass Spectrum of **Phenylsulfamide**



m/z Value	Interpretation
173	[M+H] ⁺ (Protonated molecule)
172	[M] ⁺ (Molecular ion)
108	[M - SO ₂] ⁺ or other fragments
93	[C ₆ H ₅ NH ₂] ⁺ (Aniline fragment)
77	[C ₆ H ₅] ⁺ (Phenyl fragment)

A common fragmentation pathway for arylsulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.

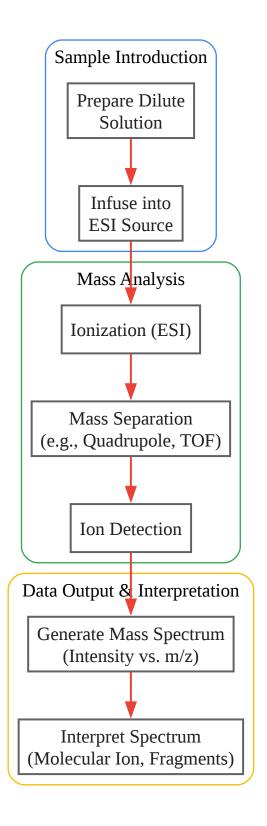
Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of sulfonamides.

- Sample Preparation: Prepare a dilute solution of **Phenylsulfamide** (typically 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Processing: The instrument software processes the data to generate a mass spectrum, which is a plot of relative intensity versus m/z.

The logical relationship for obtaining and interpreting mass spectrometry data is shown below.





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Figure 3: Logical flow for mass spectrometry analysis of **Phenylsulfamide**.



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